

Application Note: Quantification of Verrucosidin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Verrucosidin*

Cat. No.: *B1238970*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of **verrucosidin** in various sample matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.

Introduction

Verrucosidin is a mycotoxin produced by certain species of *Penicillium* fungi, such as *Penicillium polonicum*.^{[1][2][3][4]} It is a neurotoxin that functions by inhibiting mitochondrial oxidative phosphorylation.^{[1][2][3][4]} The structural complexity and the presence of multiple congeners of **verrucosidin** necessitate robust analytical methods for its accurate quantification, which is crucial for toxicology studies, quality control in food and feed, and in the exploration of its derivatives for potential therapeutic applications.^{[5][6]} High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for the separation and quantification of **verrucosidin**.^{[1][5][7]} This application note details a validated HPLC method for this purpose.

Experimental Protocols

Sample Preparation

The sample preparation procedure is critical for accurate quantification and should be adapted based on the sample matrix.

2.1.1. Fungal Cultures (Mycelium):

- Harvest approximately 0.5 g of fungal mycelium.
- Place the mycelium in a 2 mL tube and add 1.5 mL of a methanol:chloroform (1:2, v/v) solution.[1][2]
- Subject the sample to ultrasonication for 30 minutes.[1][2]
- Centrifuge the mixture at 4452 x g for 5 minutes and transfer the liquid phase to a new tube. [1][2]
- Perform two additional extractions on the mycelial pellet, first with ethyl acetate and then with isopropanol.[1][2]
- Combine all liquid extracts and concentrate them to dryness at 45°C.[1][2]
- Resuspend the dry extract in 500 µL of a water:acetonitrile (1:1, v/v) solution.[1][2]
- Filter the resuspended extract through a 0.22 µm syringe filter into an HPLC vial.

2.1.2. Food Matrices (e.g., Apples):

- Homogenize 5 g of the sample tissue with 5 mL of water.[1]
- Follow a suitable liquid-liquid extraction protocol to isolate **verrucosidin** from the aqueous homogenate.[1]
- The organic extract is then dried and reconstituted in an appropriate solvent for HPLC analysis.[1]

HPLC-UV/MS System and Conditions

This section outlines the instrumental parameters for the chromatographic separation and detection of **verrucosidin**.

Table 1: HPLC and Mass Spectrometry Parameters

Parameter	Recommended Conditions
HPLC System	Agilent 1200 series or equivalent
Column	Pursuit XRs ULTRA 2.8 μ m C18 (100 x 2 mm)[1][3] or a C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 μ m)[5]
Mobile Phase	A: 0.05% Formic acid in WaterB: Acetonitrile[1][3]
Gradient	Isocratic with 60% B for 5 minutes. Alternatively, a gradient can be used: 0–3 min isocratic 5% B, then a linear gradient to 100% B until 40 min, followed by 5 min at 100% B.[1]
Flow Rate	0.2 mL/min[1][3]
Injection Volume	1-5 μ L[5]
Column Temperature	Ambient or controlled at 25°C
UV Detector	Diode Array Detector (DAD)[6]
Detection Wavelength	241 nm and 294 nm
Mass Spectrometer	Triple Quadrupole (TQ) Mass Spectrometer[1]
Ionization Source	Electrospray Ionization (ESI), positive mode[1][5]
MS Scan Mode	Full scan (m/z 100-700) and Product Ion Scan (for m/z 417)[1][3]

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC method for **verrucosidin**. These values are indicative and should be determined for each specific laboratory setup.

Table 2: Method Validation Parameters

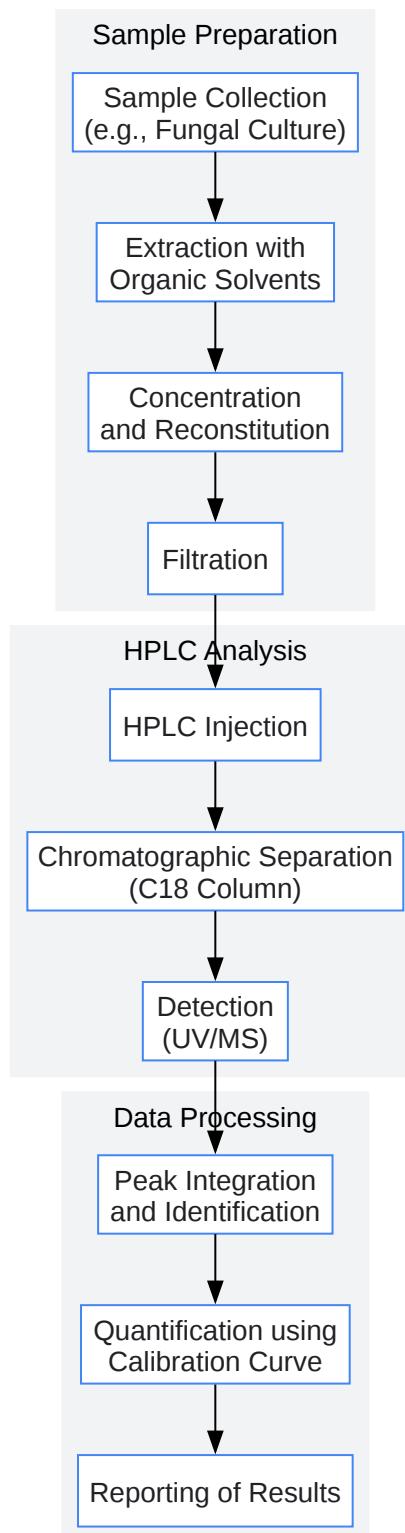
Parameter	Typical Value	Acceptance Criteria
Retention Time (tR)	Dependent on specific conditions	Consistent tR ($\pm 2\%$)
Linearity (r^2)	> 0.999	$r^2 \geq 0.999$ [8]
Limit of Detection (LOD)	To be determined experimentally	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	To be determined experimentally	Signal-to-Noise ratio of 10:1
Precision (%RSD)	$< 2\%$	$\%RSD \leq 2.0$ [8]
Accuracy (% Recovery)	98 - 102%	Within 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **verrucosidin** from sample collection to data analysis.

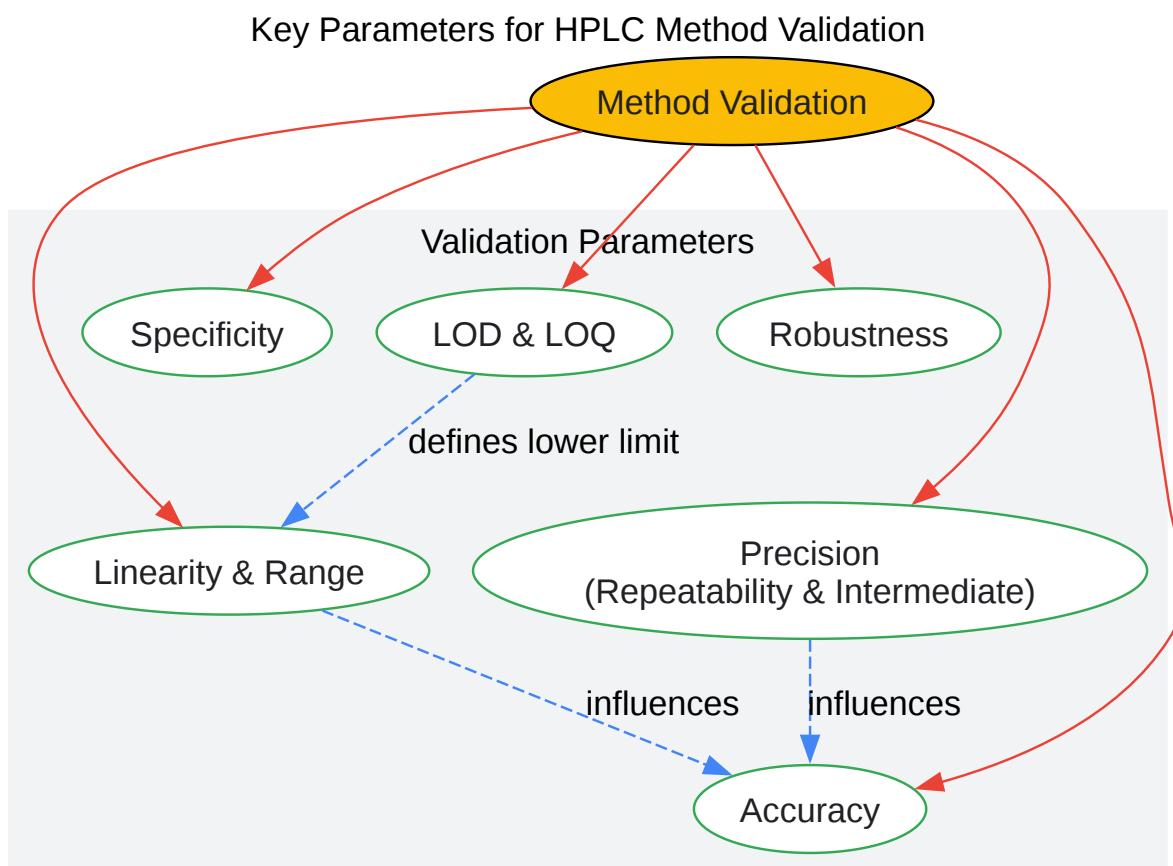
Experimental Workflow for Verrucosidin Quantification

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Caption: Workflow for **Verrucosidin** Quantification.

Logical Relationship for Method Validation

The following diagram outlines the key parameters and their relationships in the validation of the analytical method.



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